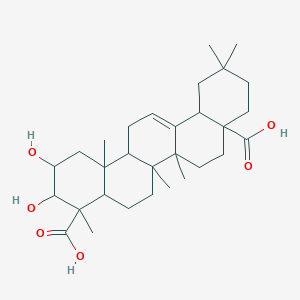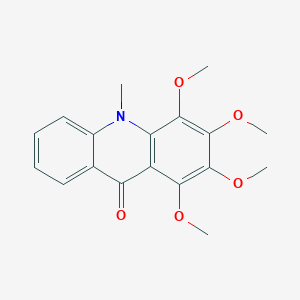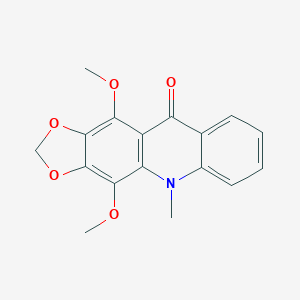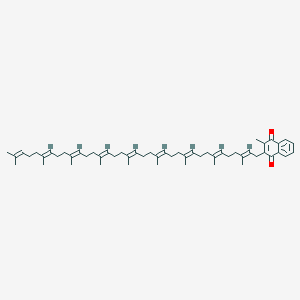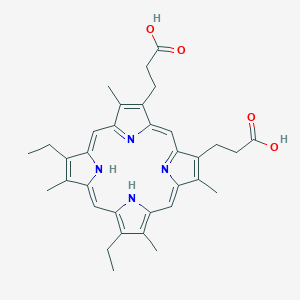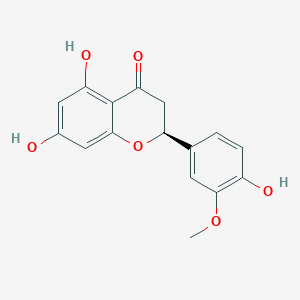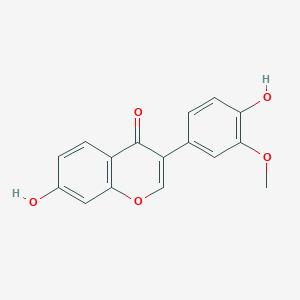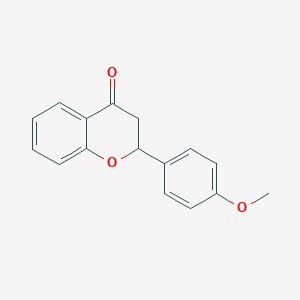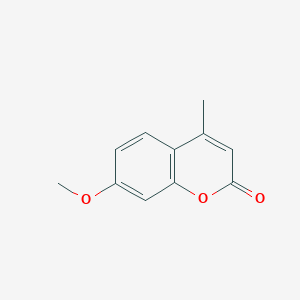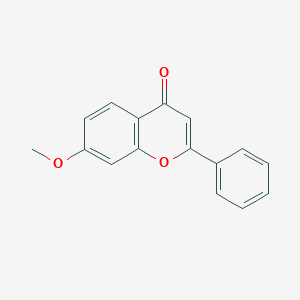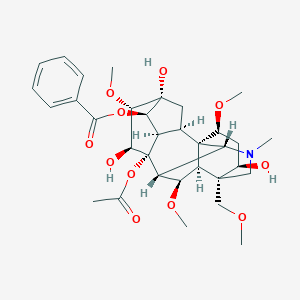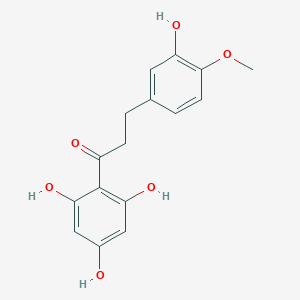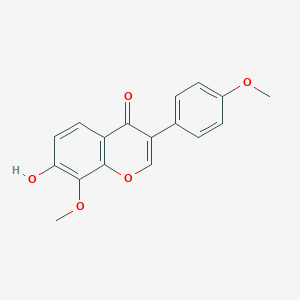
8-O-methylretusin
描述
8-O-Methylretusin is a naturally occurring isoflavonoid compound found in various plant species, including Euchresta horsfieldii and Sophora tetraptera . It is known for its distinctive chemical structure, which includes a methoxy group at the 8th position of the isoflavone backbone. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-O-Methylretusin typically involves the methylation of retusin, an isoflavone, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone or dimethylformamide, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized methylation reactions, ensuring high yield and purity.
化学反应分析
Types of Reactions: 8-O-Methylretusin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Isoflavones with different functional groups at the 8th position.
科学研究应用
Industry: It is used in the development of natural product-based pharmaceuticals and as a chemical intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 8-O-Methylretusin involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase-B Inhibition: this compound selectively inhibits human monoamine oxidase-B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine. This inhibition is reversible and competitive, with high selectivity for monoamine oxidase-B over monoamine oxidase-A.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative stress and damage.
相似化合物的比较
8-O-Methylretusin can be compared with other similar isoflavonoids, such as:
Daidzein: Similar to genistein, daidzein lacks the methoxy group and exhibits different biological activities.
Uniqueness: this compound’s unique feature is the presence of the methoxy group at the 8th position, which contributes to its distinct chemical and biological properties. This structural difference allows it to interact with specific molecular targets and exhibit selective biological activities.
属性
IUPAC Name |
7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELGEUSJRWRBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191259 | |
| Record name | Isoafrormosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37816-20-9 | |
| Record name | Isoafrormosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoafrormosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 8-O-methylretusin?
A1: this compound has shown promising results in several areas:
- Antimicrobial activity: It exhibits broad-spectrum activity against both bacteria and fungi. [, , ]
- Antifouling activity: Studies indicate activity against marine biofilm-derived bacteria, suggesting potential applications in antifouling coatings. []
- Antioxidant activity: Demonstrates antioxidant properties through DPPH radical scavenging and β-carotene-linoleic acid bleaching assays. []
- Cholinesterase inhibitory activity: Research suggests potential for development as a therapeutic agent for Alzheimer's disease. []
- Breast cancer: In silico analysis predicts potential as an activating agent for caspase-3, suggesting potential anti-cancer properties. []
Q2: Which plant species are known to contain this compound?
A2: this compound has been isolated from various plant species, including:
- Halimodendron halodendron []
- Dipteryx alata []
- Spatholobus species [, ]
- Erythrina latissima []
- Knema glomerata []
- Mucuna birdwoodiana []
- Dalbergia cultrata []
- Maackia amurensis []
- Apocynum venetum []
- Millettia nitida var. hirsutissima []
- Placolobium vietnamense []
- Pterocarpus indicus []
- Swartzia laevicarpa []
- Dipteryx odorata []
- Andira parviflora []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol. []
Q4: What spectroscopic techniques are used to characterize this compound?
A4: The structure of this compound has been elucidated using various spectroscopic techniques, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


